molecular formula C15H19N3O4 B11787896 Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11787896
M. Wt: 305.33 g/mol
InChI Key: UWCJSVNMWISHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,4-diethoxyphenyl hydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves esterification with methanol in the presence of an acid catalyst to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly antifungal drugs.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby exhibiting antifungal activity. The triazole ring interacts with the enzyme lanosterol 14α-demethylase, disrupting the biosynthesis pathway of ergosterol.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
  • Methyl 2-(3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate
  • Methyl 2-(3-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Uniqueness

Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the 3,4-diethoxyphenyl group, which imparts distinct electronic and steric properties. This modification can enhance its biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

methyl 2-[3-(3,4-diethoxyphenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C15H19N3O4/c1-4-21-12-7-6-11(8-13(12)22-5-2)15-16-10-18(17-15)9-14(19)20-3/h6-8,10H,4-5,9H2,1-3H3

InChI Key

UWCJSVNMWISHIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=N2)CC(=O)OC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.